Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Medicinal Chemistry Ligand Design Coordination Chemistry

Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- (CAS 924859-50-7) is a synthetic small molecule belonging to the 4-aminoantipyrine (4AAP)–cyanamide hybrid scaffold class, with molecular formula C12H12N4O and molecular weight 228.25 g·mol⁻¹. The compound features an antipyrine-derived pyrazolone core bearing a phenyl substituent at N2, methyl groups at N1 and C5, and a cyanamide (–NH–C≡N) moiety at the C4 position.

Molecular Formula C12H12N4O
Molecular Weight 228.25 g/mol
CAS No. 924859-50-7
Cat. No. B12114015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-
CAS924859-50-7
Molecular FormulaC12H12N4O
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC#N
InChIInChI=1S/C12H12N4O/c1-9-11(14-8-13)12(17)16(15(9)2)10-6-4-3-5-7-10/h3-7,14H,1-2H3
InChIKeyPATCITZAGOYVFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanamide N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) CAS 924859-50-7: Chemical Identity and Scaffold Classification for Research Procurement


Cyanamide, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- (CAS 924859-50-7) is a synthetic small molecule belonging to the 4-aminoantipyrine (4AAP)–cyanamide hybrid scaffold class, with molecular formula C12H12N4O and molecular weight 228.25 g·mol⁻¹ [1]. The compound features an antipyrine-derived pyrazolone core bearing a phenyl substituent at N2, methyl groups at N1 and C5, and a cyanamide (–NH–C≡N) moiety at the C4 position. This scaffold is explored in medicinal chemistry and ligand design because the cyanamide group can act as both a hydrogen-bond donor and a metal-coordination site, while 4AAP derivatives are precedented for analgesic, anti-inflammatory, and enzyme-inhibitory activities [2]. The compound is indexed under MDL identifier MFCD09439028 and is available from multiple specialty chemical suppliers [1].

Why Generic Substitution Is Not Advisable for Cyanamide N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) in Research Applications


The cyanamide moiety at the C4 position of the antipyrine scaffold introduces distinct electronic and steric properties that cannot be replicated by close analogs bearing acetamide (–CO–CH₂–CN) or acrylamide (–CO–CH=CH–CN) linkers [1]. In the broader 4AAP-cyanamide series, the nature of the N4 substituent (cyanamide vs. cyanoacetamide vs. acrylamide) directly modulates the acidity of the NH proton, the geometry of metal-chelate rings, and the compound's reactivity toward nucleophilic cyclization [2]. Consequently, two compounds that differ only at the N4 substituent may exhibit divergent coordination chemistry, metabolic stability, and biological target engagement. For researchers who require precise control over ligand electronics or pharmacokinetic properties, generic substitution with other 4AAP–nitrile derivatives without confirmatory batch-specific characterization risks compromising experimental reproducibility. The quantitative evidence sections below detail the specific parameters where scaffold-level differentiation has been documented, while noting where compound-specific data for CAS 924859-50-7 remain to be generated.

Product-Specific Quantitative Evidence Guide for Cyanamide N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) CAS 924859-50-7


NH Acidity of the Cyanamide Proton in 4AAP-Cyanamide Derivatives vs. 4AAP-Acetamide Analogs

In phenylcyanamide and substituted phenylcyanamide derivatives, the NH proton of the cyanamide group exhibits measurable ¹⁵N NMR chemical shifts that distinguish cyanamide-substituted compounds from cyanoacetamide-substituted analogs [1]. For phenylcyanamide (the simplest representative of the cyanamide–aryl scaffold class to which the target compound belongs), the ¹⁵N chemical shift of the cyanamide nitrogen is approximately δ 180–200 ppm (referenced to nitromethane), whereas the corresponding amide nitrogen in N-phenylacetamide resonates near δ 120–140 ppm, reflecting the stronger electron-withdrawing character of the –NH–C≡N group relative to –NH–CO–CH₂–CN [1]. The target compound (CAS 924859-50-7) carries a C4–NH–C≡N moiety directly attached to the antipyrine ring; 4AAP analogs in which this position is instead occupied by a cyanoacetamide linker (–NH–CO–CH₂–CN, e.g., CAS 70373-49-8) lack the same NH acidity profile and are predicted to differ in hydrogen-bond donor strength (estimated ΔpKa ≥ 2 units based on class-level extrapolation from phenylcyanamide acidities) [2]. Direct experimental pKa data for CAS 924859-50-7 have not been reported.

Medicinal Chemistry Ligand Design Coordination Chemistry

Metal-Coordination Geometry: Cyanamide vs. Cyanoacetamide Ligands on the 4AAP Scaffold

Phenylcyanamide ligands (–NH–C≡N) typically coordinate to transition metals in a monodentate fashion via the nitrile nitrogen, forming M–N≡C–NHR linkages with M–N bond lengths of 1.90–2.10 Å (for Cu(II) and Ni(II) complexes), whereas cyanoacetamide ligands (–NH–CO–CH₂–CN) can adopt bidentate O,N-coordination modes through the amide carbonyl and the nitrile nitrogen, yielding chelate rings with distinct bite angles of 82–88° [1]. A study on 4AAP-derived Schiff base metal complexes demonstrated that Co(II) and Ni(II) complexes of 4-[N-(4-dimethylaminobenzylidene)amino]antipyrine adopt octahedral geometry with two ligand molecules occupying equatorial positions, while the corresponding cyanamide-substituted ligands (when available) favor square-planar geometry due to stronger ligand-field splitting [2]. CAS 924859-50-7, bearing the –NH–C≡N group directly at C4, is structurally analogous to phenylcyanamide-type ligands and is expected to favor monodentate nitrile coordination; the cyanoacetamide analog CAS 70373-49-8 contains an additional carbonyl oxygen that enables chelation. No crystal structure of CAS 924859-50-7 with a metal center has been deposited in the Cambridge Structural Database to date.

Inorganic Chemistry Metallodrugs Crystallography

Synthetic Versatility in Heterocyclic Annulation: Cyanamide vs. Cyanoacetamide Reactivity on the 4AAP Platform

N-(Cyanoacetyl) aminoantipyrine derivatives (e.g., CAS 70373-49-8) readily undergo Knoevenagel condensation and Gewald-type thiophene synthesis because the active methylene (–CO–CH₂–CN) group provides a nucleophilic carbon center, yielding diverse heterocycles (pyrazoles, thiophenes, pyrimidines) in 60–85% reported yields [1]. In contrast, the cyanamide-substituted scaffold of CAS 924859-50-7 lacks an active methylene; its reactivity is centered on the electrophilic nitrile carbon, which undergoes nucleophilic addition (e.g., with amines to form guanidines, or with hydrazines to form aminopyrazoles) and cycloaddition reactions [2]. A one-pot acid-promoted synthesis of 6-aminopyrazolopyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines with cyanamide has been reported with yields of 65–90%, establishing the feasibility of cyanamide-based annulation on pyrazole scaffolds [3]. The divergent reaction pathways mean that CAS 924859-50-7 and CAS 70373-49-8 are not synthetic equivalents; each enables a distinct chemical space for library synthesis.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Recommended Research Application Scenarios for Cyanamide N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl) CAS 924859-50-7 Based on Scaffold Evidence


Development of Monodentate Cyanamide Ligands for Transition Metal Catalyst Design

The cyanamide group at the C4 position of the antipyrine scaffold provides a monodentate N-donor site suitable for designing homogeneous transition metal catalysts where ligand lability is desirable [1]. Unlike bidentate cyanoacetamide analogs that form kinetically inert chelates, the monodentate coordination mode of CAS 924859-50-7 (predicted from class behavior of phenylcyanamide ligands) allows faster ligand exchange at the metal center, which is advantageous for catalytic cycles requiring substrate access to the metal. Researchers developing Cu(I)- or Pd(II)-catalyzed cross-coupling reactions may find the cyanamide-substituted scaffold preferable when turnover frequency depends on ligand dissociation rates.

Heterocyclic Library Synthesis via Electrophilic Nitrile Annulation

The electrophilic nitrile carbon of CAS 924859-50-7 enables nucleophilic addition with amines, hydrazines, and hydroxylamines to construct guanidines, aminopyrazoles, and hydroxyamidines, respectively [2]. This reactivity profile is complementary to the Knoevenagel condensation pathway of cyanoacetamide analogs. Researchers engaged in diversity-oriented synthesis (DOS) or fragment-based drug discovery (FBDD) can use this compound as a scaffold for generating N-rich heterocyclic libraries that sample a distinct region of chemical space inaccessible from the cyanoacetamide analog CAS 70373-49-8.

Probing Hydrogen-Bond-Dependent Biological Recognition in Antipyrine-Binding Targets

The NH proton of the cyanamide moiety is predicted to be more acidic than the corresponding amide NH in cyanoacetamide derivatives (ΔpKa ≥ 2 units, class-level inference) [1]. This enhanced hydrogen-bond donor strength may improve binding affinity to protein targets that engage the antipyrine scaffold through the C4 substituent, such as cyclooxygenase enzymes or certain kinases. Researchers conducting structure–activity relationship (SAR) studies on antipyrine-based bioactive compounds can use CAS 924859-50-7 as a tool to evaluate the impact of NH acidity on target engagement, provided that direct binding assays are performed to quantify the effect.

Precursor for ¹⁵N Isotopic Labeling and NMR Mechanistic Probes

The distinct ¹⁵N NMR chemical shift range of the cyanamide nitrogen (δ 180–200 ppm) relative to amide and amine nitrogens makes CAS 924859-50-7 a candidate for ¹⁵N-isotopic labeling studies [2]. When enriched at the cyanamide nitrogen, the compound can serve as an NMR probe for investigating metal–ligand interactions, protonation states, and hydrogen-bonding environments in solution. This application leverages the well-characterized ¹⁵N NMR properties of phenylcyanamide derivatives and extends them to the antipyrine scaffold.

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